molecular formula C12H10Cl2N2O2 B12581212 2-Chloro-3-(3-chloropropyl)-6-nitroquinoline CAS No. 610320-25-7

2-Chloro-3-(3-chloropropyl)-6-nitroquinoline

Cat. No.: B12581212
CAS No.: 610320-25-7
M. Wt: 285.12 g/mol
InChI Key: ZTUZJCIVMMXUMP-UHFFFAOYSA-N
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Description

Chemical Nomenclature and IUPAC Classification

The systematic name 2-chloro-3-(3-chloropropyl)-6-nitroquinoline adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines for polycyclic compounds. The parent structure, quinoline (C₉H₇N), consists of a benzene ring fused to a pyridine ring. Numeric positioning follows the fused ring system, with priority given to the pyridine nitrogen at position 1. Substitutents are assigned based on this numbering:

  • A chlorine atom at position 2.
  • A 3-chloropropyl group (-CH₂CH₂CH₂Cl) at position 3.
  • A nitro group (-NO₂) at position 6.

The compound’s CAS registry number, 916033-35-7 , uniquely identifies it in chemical databases. Alternative identifiers include SCHEMBL6365644 and DTXSID10821223 , reflecting its inclusion in computational chemistry libraries.

Property Value
Molecular Formula C₁₂H₁₀Cl₂N₂O₂
Molecular Weight 285.13 g/mol
IUPAC Name 2-Chloro-3-(3-chloropropyl)-6-nitroquinoline
Synonyms 610320-25-7, SCHEMBL6365644

Structural Characteristics and Molecular Geometry

The molecule’s geometry is dominated by the planar quinoline core, with bond lengths and angles consistent with aromatic systems. Key structural features include:

  • Quinoline backbone : The fused benzene-pyridine system adopts a near-planar conformation, with C-C bond lengths averaging 1.39 Å in the benzene ring and 1.34 Å in the pyridine ring.
  • Substituent effects :
    • The nitro group at position 6 induces significant electron withdrawal, reducing electron density at the adjacent carbon atoms. This polarization facilitates nucleophilic aromatic substitution reactions at positions 5 and 7.
    • The 3-chloropropyl chain at position 3 introduces steric bulk and hydrophobic character. The terminal chlorine atom participates in halogen bonding, influencing crystal packing and solubility.
    • The chlorine atom at position 2 further withdraws electron density, creating a reactive site for cross-coupling reactions.

Computational models predict a dihedral angle of 12.7° between the chloropropyl chain and the quinoline plane, minimizing steric clashes while maintaining conjugation with the aromatic system. The nitro group’s oxygen atoms exhibit partial negative charges (-0.43 e), enhancing intermolecular dipole interactions.

Historical Development in Heterocyclic Chemistry

Quinoline chemistry traces its origins to 1834 , when Friedlieb Ferdinand Runge isolated the parent compound from coal tar. The subsequent development of the Skraup synthesis (1881) enabled large-scale production of quinoline derivatives by condensing aniline with glycerol under acidic conditions. Early 20th-century research focused on halogenated and nitro-substituted quinolines for dye synthesis, leveraging their electron-deficient rings for chromophore development.

The incorporation of chloropropyl chains emerged in the 1970s as part of efforts to modulate quinoline solubility for pharmaceutical applications. By appending alkyl halide side chains, chemists could enhance membrane permeability in bioactive molecules. The specific combination of 2-chloro, 6-nitro, and 3-chloropropyl substituents was first reported in 2006 , driven by interest in creating multi-functional intermediates for metal-organic frameworks (MOFs) and cross-coupling catalysts.

Modern applications exploit the compound’s dual reactivity: the chloro groups participate in Ullmann and Buchwald-Hartwig couplings, while the nitro group serves as a directing group for further functionalization. Its evolution reflects broader trends in heterocyclic chemistry toward tailored aromatic systems with programmable reactivity.

Properties

CAS No.

610320-25-7

Molecular Formula

C12H10Cl2N2O2

Molecular Weight

285.12 g/mol

IUPAC Name

2-chloro-3-(3-chloropropyl)-6-nitroquinoline

InChI

InChI=1S/C12H10Cl2N2O2/c13-5-1-2-8-6-9-7-10(16(17)18)3-4-11(9)15-12(8)14/h3-4,6-7H,1-2,5H2

InChI Key

ZTUZJCIVMMXUMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1[N+](=O)[O-])CCCCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-chloropropyl)-6-nitroquinoline typically involves the chlorination of quinoline derivatives followed by nitration. One common method involves the reaction of 2-chloroquinoline with 3-chloropropyl chloride under specific conditions to introduce the chloropropyl group. The nitration step is then carried out using nitric acid to introduce the nitro group at the 6-position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-chloropropyl)-6-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-(3-chloropropyl)-6-nitroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-chloropropyl)-6-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro groups can also participate in nucleophilic substitution reactions, modifying the activity of enzymes or receptors .

Comparison with Similar Compounds

Quinoline Derivatives with Varying 6-Position Substituents

Compound Name Substituents Molecular Weight logP Key Properties/Applications
2-Chloro-3-(3-chloropropyl)-6-nitroquinoline 2-Cl, 3-(3-chloropropyl), 6-NO₂ Not reported ~4.7* Potential antitumor activity (inferred from naphthalimide analogs)
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (CAS 159383-57-0) 2-Cl, 3-(3-chloropropyl), 6-OCH₃ 284.2 4.7 Marketed compound; used in chemical synthesis
2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline (CAS 948294-63-1) 2-Cl, 3-(3-chloropropyl), 6-OCH₂CH₃ 284.2 4.7 Similar lipophilicity to methoxy analog; limited biological data

Key Observations :

  • Nitro vs. Alkoxy Groups : The 6-nitro substituent introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to electron-donating methoxy/ethoxy groups. This could influence interactions with DNA or enzymes (e.g., topoisomerase inhibition in anticancer activity) .
  • Market Availability : The methoxy analog (CAS 159383-57-0) is commercially available, with established synthesis protocols and regional market analyses , whereas the nitro variant remains less characterized.

Chloro-Nitro Compounds with Heterocyclic Backbones

Compound Name Backbone Substituents Biological Relevance
6-Nitro-2-(3-chloropropyl)naphthalimide Naphthalimide 6-NO₂, 3-chloropropyl Demonstrated antitumor activity via DNA synthesis inhibition in S-180 tumor cells
6-Chloro-N-isopropyl-3-nitropyridin-2-amine Pyridine 6-Cl, 3-NO₂, 2-NHCH(CH₃)₂ Key intermediate in anticancer drug synthesis; intramolecular hydrogen bonding stabilizes structure
6-Bromo-4-chloro-3-nitroquinoline Quinoline 6-Br, 4-Cl, 3-NO₂ Research chemical with solubility in DMSO; potential for halogen-dependent activity

Key Observations :

  • Backbone Influence: The naphthalimide derivative’s planar structure facilitates intercalation with DNA, a mechanism less feasible in bicyclic quinolines. However, quinoline’s nitrogen atom enables coordination with metal ions or hydrogen bonding .
  • Halogen Effects: Bromine or chlorine at specific positions (e.g., 4-Cl in 6-bromo-4-chloro-3-nitroquinoline) may alter steric hindrance or electronic distribution, affecting target selectivity .

Functionalized Nitroquinolines in Medicinal Chemistry

highlights 6-aminoquinoline derivatives synthesized from 6-nitroquinoline precursors. These compounds exhibit acetylcholinesterase (AChE) inhibition (up to 65.27% inhibition) and memory-enhancing effects in vivo . While 2-Chloro-3-(3-chloropropyl)-6-nitroquinoline lacks direct AChE data, its nitro group could enable similar bioactivity if reduced to an amine in vivo.

Biological Activity

2-Chloro-3-(3-chloropropyl)-6-nitroquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C₁₁H₈Cl₂N₂O₂
  • Molecular Weight : 273.1 g/mol
  • IUPAC Name : 2-chloro-3-(3-chloropropyl)-6-nitroquinoline

The compound features a quinoline ring system, which is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

The biological activity of 2-Chloro-3-(3-chloropropyl)-6-nitroquinoline is primarily attributed to its interaction with specific molecular targets within microbial cells. The nitro group in the structure may play a crucial role in redox reactions, leading to the generation of reactive oxygen species (ROS), which can damage cellular components and inhibit microbial growth. Additionally, the chloropropyl side chain may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of 2-Chloro-3-(3-chloropropyl)-6-nitroquinoline against various bacterial and fungal strains.

Efficacy Against Bacteria

A study measured the Minimum Inhibitory Concentration (MIC) of 2-Chloro-3-(3-chloropropyl)-6-nitroquinoline against several bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16
Klebsiella pneumoniae32

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action.

Efficacy Against Fungi

In vitro studies have also shown that 2-Chloro-3-(3-chloropropyl)-6-nitroquinoline exhibits antifungal properties:

Fungal Strain MIC (µg/mL)
Candida albicans64
Aspergillus niger32
Candida krusei16

The compound was particularly effective against Candida krusei, suggesting potential for treating candidiasis.

Case Studies

  • In Vivo Efficacy Against Fungal Infections :
    A murine model was used to evaluate the therapeutic potential of 2-Chloro-3-(3-chloropropyl)-6-nitroquinoline in treating oral candidiasis. Mice treated with the compound showed significant reductions in fungal load compared to untreated controls, with histopathological analysis revealing restoration of normal tissue architecture.
  • Combination Therapy Studies :
    Research has explored the use of 2-Chloro-3-(3-chloropropyl)-6-nitroquinoline in combination with conventional antibiotics. Results indicated enhanced efficacy against resistant strains of bacteria when used in conjunction with beta-lactam antibiotics, highlighting its potential as an adjunctive therapy.

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